(2Z)-2-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
- The compound’s systematic name is (2Z)-2-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one .
- It falls within the class of thiazolo-benzimidazolones .
- The structure consists of a thiazole-fused benzimidazole ring system with additional substituents.
- Thiazolo-benzimidazolones exhibit diverse biological activities and are of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes: The compound can be synthesized through various methods, including condensation reactions.
Reaction Conditions: Specific conditions depend on the chosen synthetic route.
Industrial Production: While no specific industrial production method is widely reported, research laboratories can prepare it on a smaller scale.
Chemical Reactions Analysis
Reactivity: The compound may undergo reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified substituents.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antitumor, antimicrobial, or anti-inflammatory agent.
Biological Studies: Investigating its effects on cellular processes, enzyme inhibition, or receptor binding.
Industry: Limited applications, but it could serve as a starting point for drug development.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its thiazolo-benzimidazole fusion sets it apart.
Similar Compounds: Other thiazolo-benzimidazolones include (2Z)-2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide and (2Z)-2-{4-[(3-chlorobenzyl)oxy]benzylidene}-N-ethylhydrazine carbothioamide .
Properties
Molecular Formula |
C24H17ClN2O3S |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
(2Z)-2-[[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C24H17ClN2O3S/c1-29-20-11-10-15(12-21(20)30-14-16-6-2-3-7-17(16)25)13-22-23(28)27-19-9-5-4-8-18(19)26-24(27)31-22/h2-13H,14H2,1H3/b22-13- |
InChI Key |
VGVOQXRDNWKOEE-XKZIYDEJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=CC=CC=C5Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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